methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with pyrrolidine and subsequent esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
- Telmisartan
- Methyl 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanamido}benzoate
Uniqueness
Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidine ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
methyl 2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)16-7-3-2-6-15(16)19(24)22-11-10-14(12-22)23-13-21-17-8-4-5-9-18(17)23/h2-9,13-14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPKEYNJIHNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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